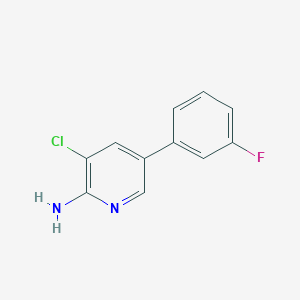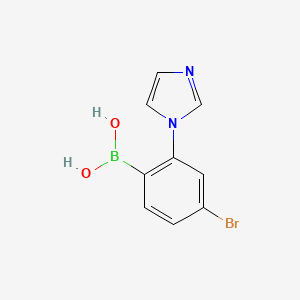
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features both a bromine atom and an imidazole ring attached to a phenylboronic acid moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-phenylimidazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 2-position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Imidazoles: Formed through substitution reactions at the bromine site.
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Antimicrobial Agents: Studied for its potential antimicrobial properties.
Cancer Research: Explored for its ability to inhibit certain cancer cell lines.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Electronics: Investigated for its potential use in electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the imidazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, leading to its biological effects.
類似化合物との比較
4-Bromophenylboronic acid: Lacks the imidazole ring, making it less versatile in certain applications.
2-Phenylimidazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, affecting its reactivity and applications.
Uniqueness: (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC名 |
(4-bromo-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H |
InChIキー |
ZYVXWDYYDFDWKS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)Br)N2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


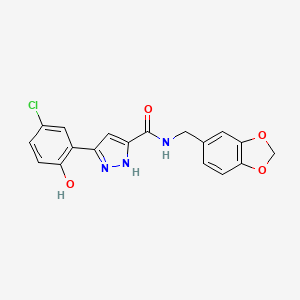
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
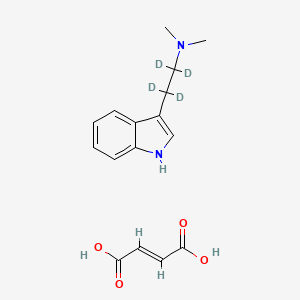

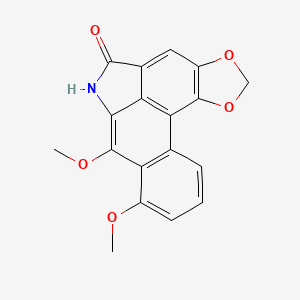
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
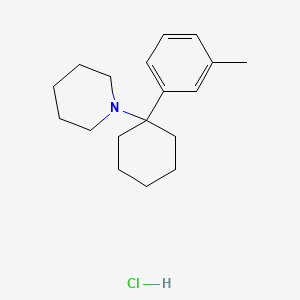

![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)
